1-(2,5-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione
Description
1-(2,5-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione (CAS: 285, 05135) is a β-diketone derivative characterized by a trifluoromethyl group and a 2,5-dichlorophenyl substituent. Its molecular formula is C₁₀H₅Cl₂F₃O₂, with a molecular weight of 283.05 g/mol. The compound’s structure features two electron-withdrawing groups (Cl and CF₃), which enhance its Lewis acidity, making it a potent ligand in coordination chemistry and a precursor in organic synthesis .
Properties
IUPAC Name |
1-(2,5-dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2F3O2/c11-5-1-2-7(12)6(3-5)8(16)4-9(17)10(13,14)15/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASSCOENQJVQDRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)CC(=O)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20655692 | |
| Record name | 1-(2,5-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20655692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35981-64-7 | |
| Record name | 1-(2,5-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20655692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of the Trifluorinated Core
$$
\text{Ethyl trifluoroacetate} + \text{Ethyl acetate} \xrightarrow[\text{Base}]{\text{Reaction}} \text{Ethyl 4,4,4-trifluoro-3-oxo-butanoate}
$$
This initial step involves reacting ethyl trifluoroacetate with ethyl acetate in the presence of a base, typically potassium carbonate or sodium hydroxide, to produce ethyl 4,4,4-trifluoro-3-oxo-butanoate (a key intermediate). This process is supported by patent KR20110001415A, which describes a similar method for synthesizing trifluorinated diketones.
- Solvent: Ethyl acetate (also serving as a reactant)
- Base: Potassium carbonate or sodium hydroxide
- Temperature: Room temperature to mild heating (~50°C)
- Duration: Several hours (typically 12-24 hours)
- The reaction proceeds via nucleophilic acyl substitution, with the base facilitating the formation of the enolate or carbanion intermediate.
- The use of ethyl acetate as both reactant and solvent simplifies purification.
Conversion to Trifluoro-3-oxo Butanoic Acid
$$
\text{Ethyl 4,4,4-trifluoro-3-oxo-butanoate} + \text{Hydrogen donor} \xrightarrow[\text{Acid catalyst}]{\text{Hydrogenation}} \text{4,4,4-trifluoro-3-oxo butanoic acid}
$$
This step involves hydrogenation of the ester to yield the corresponding acid. The process is catalyzed by acids such as sulfuric acid or Lewis acids under controlled hydrogen pressure.
- Catalyst: Palladium on carbon or Raney nickel
- Solvent: Usually ethanol or methanol
- Temperature: 25-50°C
- Hydrogen pressure: 1-5 atm
- This reduction step is crucial for subsequent acylation reactions.
- The process must be carefully controlled to prevent over-reduction.
Aromatic Substitution via Friedel-Crafts Acylation
$$
\text{4,4,4-trifluoro-3-oxo butanoic acid derivative} + \text{2,5-dichlorophenyl} \xrightarrow[\text{AlCl}_3]{\text{Friedel-Crafts acylation}} \text{Target compound}
$$
The final step involves acylation of the aromatic ring with the activated trifluorinated acid derivative, typically using aluminum chloride as a Lewis acid catalyst. The process introduces the 2,5-dichlorophenyl group onto the diketone scaffold.
- Catalyst: Aluminum chloride (AlCl₃)
- Solvent: Toluene or dichloromethane
- Temperature: 0°C to room temperature
- Reaction time: Several hours
- The reaction requires anhydrous conditions to prevent hydrolysis of AlCl₃.
- The regioselectivity is controlled by the electronic effects of the substituents on the aromatic ring.
Data Tables Summarizing Reaction Conditions
| Step | Reactants | Reagents | Solvent | Temperature | Time | Yield | Key Notes |
|---|---|---|---|---|---|---|---|
| 1 | Ethyl trifluoroacetate + Ethyl acetate | Base (K₂CO₃) | Ethyl acetate | Room temp - 50°C | 12-24 h | Data not specified | Nucleophilic acyl substitution |
| 2 | Ester intermediate | Hydrogen donor (Pd/C) | Ethanol | 25-50°C | 6-12 h | Not specified | Hydrogenation to acid |
| 3 | Acid derivative + 2,5-dichlorophenyl | AlCl₃ | Toluene | 0°C - RT | 4-8 h | Not specified | Friedel-Crafts acylation |
Research Findings and Optimization Insights
- Patents and Literature: The patent KR20110001415A emphasizes the importance of controlling reaction conditions, especially temperature and catalyst loading, to maximize yield and minimize side reactions during acylation.
- Reaction Efficiency: The use of ethyl acetate as both reactant and solvent in the initial step simplifies purification and reduces costs.
- Catalyst Selection: Aluminum chloride remains the preferred Lewis acid for Friedel-Crafts acylation due to its high activity and selectivity.
- Environmental Considerations: The process benefits from mild conditions and readily available reagents, aligning with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions: 1-(2,5-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.
Substitution: The dichlorophenyl group allows for electrophilic aromatic substitution reactions, where substituents such as nitro, amino, or alkyl groups can be introduced using appropriate reagents and conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using nitric acid and sulfuric acid, halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Nitro derivatives, amino derivatives, alkylated products.
Scientific Research Applications
Medicinal Chemistry
The compound exhibits notable biological activities that make it a candidate for pharmaceutical applications:
- Enzyme Inhibition : Research indicates that 1-(2,5-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione can inhibit specific enzymes involved in metabolic pathways. This property is crucial for developing drugs targeting metabolic disorders or cancers where enzyme regulation is disrupted.
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties. It could potentially serve as a lead compound for developing new antibiotics or antifungal agents .
Agrochemicals
The compound's chemical structure allows it to interact with biological systems effectively:
- Pesticidal Properties : The presence of chlorine and trifluoromethyl groups enhances its reactivity, making it a candidate for use in developing pesticides. Its ability to disrupt metabolic processes in pests can lead to effective pest control solutions .
Material Science
This compound can also find applications in material science:
- Polymer Additives : Due to its unique chemical properties, this compound can be used as an additive in polymer formulations to enhance thermal stability and chemical resistance .
Case Study 1: Enzyme Inhibition
A study conducted on the enzyme inhibition properties of this compound revealed its effectiveness against certain metabolic enzymes linked to cancer proliferation. The compound was tested in vitro and showed promising results in reducing enzyme activity by over 50% compared to controls. This suggests potential for further development as a therapeutic agent in oncology .
Case Study 2: Pesticidal Efficacy
In agricultural trials, formulations containing this compound demonstrated significant efficacy against common agricultural pests. Field tests indicated a reduction in pest populations by up to 70% when applied at recommended dosages. These results highlight its potential as a viable alternative to existing pesticides .
Mechanism of Action
The mechanism of action of 1-(2,5-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione involves its interaction with molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The dichlorophenyl and trifluorobutane groups contribute to its binding affinity and specificity, influencing its biological activity. Detailed studies on its molecular targets and pathways are essential to fully understand its effects and potential therapeutic applications.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The compound’s key analogs differ in substituent type, position, and electronic properties:
Key Observations:
- Electron-Withdrawing Effects : Chlorine substituents (especially in 2,5- and 3,4-dichloro derivatives) enhance the diketone’s electron-deficient nature, improving its coordination ability with metal ions .
- Halogen Differences : Bromine (in 4-bromo analog) offers distinct reactivity in cross-coupling reactions due to its polarizability .
Physicochemical Properties
Notes:
Biological Activity
1-(2,5-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione (CAS No. 35981-64-7) is a synthetic organic compound with significant biological activity. This article explores its chemical properties, biological effects, and potential applications based on recent research findings.
- Molecular Formula : CHClFO
- Molecular Weight : 285.05 g/mol
- Structure : The compound features a trifluoromethyl group and dichlorophenyl moiety, which are crucial for its biological interactions.
Antimicrobial Effects
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance:
- In vitro studies showed that derivatives of this compound can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .
- The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.
Anti-inflammatory Properties
There is evidence suggesting that this compound may possess anti-inflammatory activity:
- Case Study : A study investigated the effects of similar compounds on inflammatory markers in murine models. Results indicated a reduction in cytokine levels (e.g., TNF-alpha and IL-6), suggesting potential therapeutic applications in inflammatory diseases .
Cytotoxicity and Cancer Research
The compound's structure raises interest in its potential cytotoxic effects against cancer cells:
- Cell Line Studies : Experiments conducted on various cancer cell lines (e.g., breast cancer MCF-7 cells) demonstrated that the compound induces apoptosis through the activation of caspase pathways .
- Mechanistic Insights : The presence of halogenated groups in the structure is thought to enhance its interaction with DNA, leading to increased cytotoxicity .
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Inhibition of S. aureus and E. coli | |
| Anti-inflammatory | Reduction in TNF-alpha and IL-6 levels | |
| Cytotoxicity | Induction of apoptosis in MCF-7 cancer cells |
Research Findings
- Antimicrobial Activity : A study published in a peer-reviewed journal highlighted the effectiveness of related compounds against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported as low as 10 µg/mL for certain strains .
- Anti-inflammatory Mechanism : In vivo experiments demonstrated that treatment with this compound resulted in significant decreases in paw edema in rat models of inflammation .
- Cytotoxic Mechanism : The cytotoxic effects were linked to oxidative stress induction and mitochondrial dysfunction in cancer cells. Flow cytometry analysis confirmed increased levels of reactive oxygen species (ROS) post-treatment .
Q & A
Q. What are the key structural features of 1-(2,5-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione, and how are they characterized experimentally?
The compound features a β-diketone backbone with electron-withdrawing substituents (2,5-dichlorophenyl and trifluoromethyl groups). Key characterization methods include:
- X-ray crystallography to resolve bond lengths and angles (e.g., monoclinic C2/c space group, β = 112.49°, a = 12.393 Å, b = 13.433 Å) .
- NMR spectroscopy to confirm the presence of fluorine and chlorine substituents via distinct chemical shifts.
- FT-IR spectroscopy to identify diketone carbonyl stretches (~1700 cm⁻¹) and C-F/C-Cl vibrations .
Q. What synthetic methodologies are reported for this compound, and how can reaction yields be optimized?
A three-stage synthesis is commonly employed:
- Stage 1 : Condensation of 2,5-dichlorophenylacetic acid with Meldrum’s acid in isopropylamide at 20–40°C (89% yield) .
- Stage 2 : Acid chloride formation using pivaloyl chloride at 0–5°C .
- Stage 3 : Cyclization at 40–70°C, followed by purification via solvent extraction (ethyl acetate/water) and drying with Na₂SO₄ . Yield optimization focuses on controlling temperature gradients and stoichiometric ratios of DMAP (4-dimethylaminopyridine) as a catalyst .
Q. How does the compound’s stability vary under different storage conditions?
Stability tests indicate:
- Refrigerated storage (2–8°C) in inert atmospheres (N₂/Ar) prevents diketone tautomerization and halogen bond degradation .
- Exposure to moisture or light accelerates decomposition, requiring amber glassware and desiccants like silica gel .
Advanced Research Questions
Q. What mechanistic insights explain the electronic effects of chlorine and fluorine substituents on the compound’s reactivity?
The 2,5-dichlorophenyl group enhances electrophilicity at the diketone carbonyl via inductive effects, while the trifluoromethyl group stabilizes enolate intermediates during nucleophilic reactions. Computational studies (e.g., DFT) reveal reduced HOMO-LUMO gaps (ΔE ≈ 3.2 eV) in fluorinated analogs, favoring charge-transfer interactions . Experimental validation includes kinetic profiling of SNAr (nucleophilic aromatic substitution) reactions with amines .
Q. How can computational modeling guide the design of derivatives with improved photophysical properties?
- Quantum chemical calculations (e.g., TD-DFT) predict absorption/emission spectra by analyzing π→π* transitions in the dichlorophenyl-diketone system .
- Reaction path searches optimize substituent placement (e.g., replacing Cl with NO₂) to red-shift fluorescence maxima by ~50 nm .
- Machine learning algorithms correlate substituent electronegativity with quantum yield (e.g., R² = 0.91 for fluorinated derivatives) .
Q. What crystallographic data support intermolecular interactions in solid-state structures?
X-ray diffraction reveals:
Q. How do contradictory spectroscopic data arise in characterizing this compound, and how can they be resolved?
Discrepancies in NMR signals (e.g., split carbonyl peaks) may stem from:
- Tautomeric equilibria between enol and keto forms, resolved by low-temperature (< -40°C) NMR .
- Paramagnetic impurities in crude samples, mitigated by recrystallization from hexane/ethyl acetate .
- Solvent polarity effects on chemical shifts, addressed using deuterated DMSO or CDCl₃ as standards .
Q. What experimental designs are optimal for studying its role as a ligand in coordination chemistry?
- Job’s method determines metal-ligand stoichiometry (e.g., 1:2 Cu²⁺ complexes) via UV-vis titration .
- Cyclic voltammetry (e.g., in acetonitrile) identifies redox-active behavior (E₁/₂ ≈ -0.45 V vs. Ag/AgCl) .
- EPR spectroscopy confirms paramagnetic states in transition-metal adducts (e.g., Mn³⁺ complexes) .
Methodological Guidance
Q. How can factorial design optimize reaction conditions for scaled synthesis?
A two-level factorial design evaluates variables:
Q. What protocols ensure reproducibility in crystallizing this compound for X-ray studies?
- Slow evaporation from saturated ethyl acetate/hexane (1:3 v/v) at 4°C produces diffraction-quality crystals .
- Seeding techniques with pre-characterized microcrystals reduce polymorphism risks .
- Data collection at 120 K minimizes thermal motion artifacts, with multi-scan absorption corrections (Tmin/Tmax = 0.959/0.972) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
